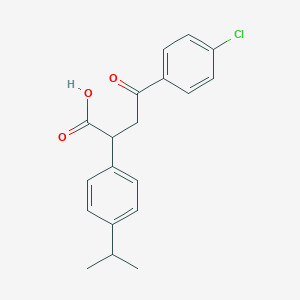
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid (4-CPIPB) is a compound that has been studied extensively for its potential applications in scientific research. It is an organic acid that belongs to the class of compounds known as carboxylic acids. 4-CPIPB has been studied for its ability to act as a substrate for various enzymes, as well as its ability to interact with other molecules and proteins. In addition, 4-CPIPB has been investigated for its potential use in biochemical and physiological research.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
4-oxobutanoic acid derivatives, including 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, have been extensively studied through molecular docking and vibrational spectroscopy. These studies provide insights into the compound's structural and electronic properties. Molecular docking indicates that these compounds may have significant biological activities, especially as inhibitors of specific growth factors, hinting at potential therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Applications in Nonlinear Optics
Research has highlighted the potential of 4-oxobutanoic acid derivatives in nonlinear optical materials due to their significant dipole moments and hyperpolarizability. This suggests their use in advanced optical technologies and materials science (Raju et al., 2015).
Crystallography and Photoreactivity
Studies on the crystal structures of compounds similar to 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid provide valuable data on their molecular conformation and reactivity, particularly in photochemical processes. This research is crucial for understanding their behavior in various chemical reactions and potential use in photochemistry (Bąkowicz & Turowska-Tyrk, 2010).
Supramolecular and Vibrational Spectroscopy
Supramolecular studies, combined with vibrational spectroscopy, have been conducted on derivatives of 4-oxobutanoic acid, providing insight into the intermolecular interactions and hydrogen bonding patterns. This research is essential for designing new materials and understanding molecular interactions in various environments (Fernandes et al., 2017).
Synthesis and Chemical Reactions
Various synthetic pathways and chemical reactions involving 4-oxobutanoic acid derivatives have been explored. These studies contribute to the field of organic synthesis, offering new methods and insights into the reactivity of these compounds in different chemical environments (Kiyani & Ghorbani, 2015).
Environmental Applications
Research on 4-chlorophenol derivatives, closely related to 4-oxobutanoic acid compounds, reveals their potential in environmental applications, particularly in the degradation of pollutants. This suggests possible roles in waste treatment and environmental remediation (Bokare & Choi, 2011).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJKGPGFZFFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)

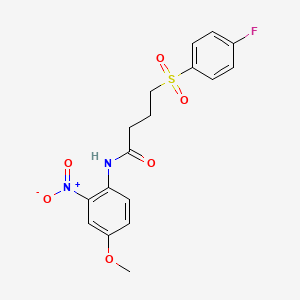
![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)
![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)
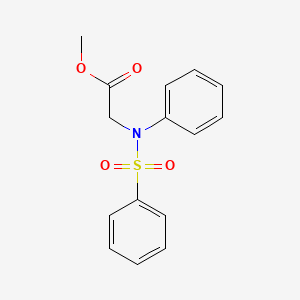
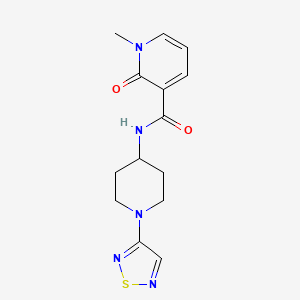
![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
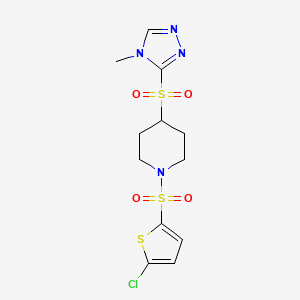
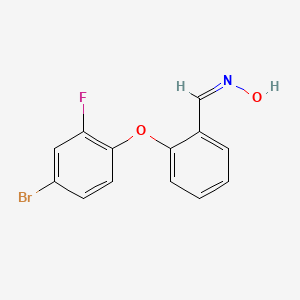
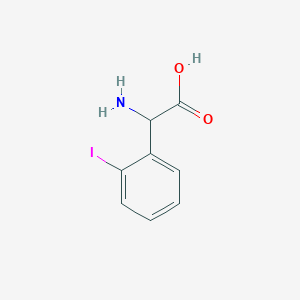
![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)